2-[[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetic acid;hydrochloride
Overview
Description
2-[[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetic acid;hydrochloride is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(3,4-Dimethylphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-Ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
What sets 2-[[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetic acid apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets compared to its analogs .
Properties
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S.ClH/c1-9-3-4-11(5-10(9)2)12-7-22-16-14(12)15(18-8-19-16)17-6-13(20)21;/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,17,18,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLMSHJGWMTRKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NCC(=O)O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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